molecular formula C11H10F3N5O B2523141 5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034464-86-1

5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2523141
CAS No.: 2034464-86-1
M. Wt: 285.23
InChI Key: ZDNXZCLXJYOUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane ( 2034464-86-1) is a sophisticated heterocyclic building block with a molecular formula of C11H10F3N5O and a molecular weight of 285.23 g/mol . This compound features a unique molecular architecture, combining a 3-trifluoromethyl-substituted [1,2,4]triazolo[4,3-b]pyridazine ring system linked to a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The integration of the trifluoromethyl group is of particular interest, as this moiety is known to significantly influence a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable asset in medicinal chemistry optimization . Compounds based on the 6-substituted triazolopyridazine core have been investigated as potent agonists of the Rev-erb nuclear receptor, a key regulator of circadian rhythm, metabolism, and inflammatory processes . This suggests potential research applications in the study and development of novel therapeutics for metabolic syndromes, circadian rhythm disorders, and inflammatory diseases . Furthermore, related triazolo-fused heterocycles, such as triazolopyrazines, have been successfully developed into potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, highlighting the general utility of this class of compounds in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c12-11(13,14)10-16-15-8-1-2-9(17-19(8)10)18-4-7-3-6(18)5-20-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNXZCLXJYOUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C10H9F3N4O
  • Molecular Weight: 252.20 g/mol
  • IUPAC Name: this compound

This compound incorporates a trifluoromethyl group, enhancing its lipophilicity and potentially influencing its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to the compound . For instance, derivatives of triazolo-pyridazine have shown significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, one study reported IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells when tested against a series of triazolo-pyridazine derivatives .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases such as c-Met. The binding affinity to the ATP-binding site of c-Met suggests that these compounds can effectively block signaling pathways that promote tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The introduction of specific substituents, such as the trifluoromethyl group in this compound, has been associated with enhanced biological activity. SAR studies indicate that modifications to the triazole ring can significantly influence both potency and selectivity against cancer cell lines .

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of related triazole compounds on cancer cell lines. The following table summarizes key findings from recent pharmacological evaluations:

CompoundCell LineIC50 (µM)Mechanism
12eA5491.06 ± 0.16c-Met inhibition
12eMCF-71.23 ± 0.18c-Met inhibition
12eHeLa2.73 ± 0.33c-Met inhibition

These results indicate that modifications on the triazole structure can lead to potent anticancer agents.

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

  • Study on Triazolo-Pyridazine Derivatives : This study synthesized multiple derivatives and tested them against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .
  • Mechanistic Insights : Research has shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The 1,2,4-triazole and pyridazine moieties present in this compound are known for their diverse pharmacological activities. Research indicates that derivatives of these classes exhibit:

  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics and antifungal agents. Studies have shown that triazoles can inhibit the growth of various bacteria and fungi effectively .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar triazole derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines . In vitro studies on related compounds have shown promising results against different cancer types, indicating that this compound could be further explored for similar applications.
  • Anti-inflammatory Effects : Triazole derivatives are also recognized for their anti-inflammatory properties. This could lead to the development of new treatments for inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The unique structure of this compound positions it as a potential candidate for agricultural applications, particularly in the development of new pesticides:

  • Herbicidal Properties : Research into triazole derivatives has revealed their effectiveness as herbicides. They can selectively inhibit weed growth while being less toxic to crops . This aspect is crucial in sustainable agriculture where selective weed control is needed.
  • Insecticidal Activity : The compound's ability to affect insect physiology could be harnessed to develop novel insecticides, contributing to integrated pest management strategies .

Material Science

Polymer Chemistry

The incorporation of the compound into polymer matrices has been investigated for its potential to enhance material properties:

  • Thermal Stability : Compounds with triazole structures often exhibit improved thermal stability when incorporated into polymers, making them suitable for high-performance materials .
  • Conductive Polymers : The unique electronic properties of triazole derivatives can be exploited in the design of conductive polymers used in electronic applications .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various triazole derivatives, one compound demonstrated over 70% growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40. The mechanism was attributed to apoptosis induction and cell cycle arrest . This suggests that compounds structurally related to 5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane may share similar mechanisms of action.

Case Study 2: Herbicidal Efficacy

A series of experiments conducted on triazole-based herbicides showed a significant reduction in weed biomass while maintaining crop yield in controlled environments. These findings support the potential use of such compounds in developing safer and more effective herbicides .

Comparison with Similar Compounds

(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)

  • Key Features: Shares the triazolo[4,3-b]pyridazine moiety but lacks the bicyclo[2.2.1]heptane system. Instead, it has a propenoic acid side chain with a benzoylamino group.
  • Physical Properties : Melting point (253–255°C) is higher than typical bicyclic systems due to increased hydrogen-bonding capacity from the carboxylic acid group .
  • Functional Implications : The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the target compound’s lipophilic bicyclic system.

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Key Features : Contains a triazolo-pyridazine core linked to a phenylacetamide group. The methyl substituent at position 3 contrasts with the trifluoromethyl group in the target compound.
  • Biological Activity : Acts as a Lin28 inhibitor, suggesting triazolo-pyridazine derivatives can modulate RNA-binding proteins. The trifluoromethyl group in the target compound may enhance binding affinity due to stronger electron-withdrawing effects .

Bicyclic Systems with Heteroatom Variations

Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine)

  • Key Features : An approved drug with a triazolo-pyridazine core but substituted with a difluoro(indazolyl)methyl group instead of a bicyclo[2.2.1]heptane.
  • Pharmacological Profile : Demonstrates kinase inhibition (e.g., MET kinase), highlighting the scaffold’s versatility. The target compound’s bicyclic system may improve metabolic stability by reducing cytochrome P450 interactions compared to vebreltinib’s flexible indazole group .

5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole

  • Key Features : Contains a 2-azabicyclo[2.2.2]octane ring, which is larger and more rigid than the target’s bicyclo[2.2.1]heptane.
  • The oxygen atom in the target’s 2-oxa-5-azabicyclo system could enhance hydrogen-bonding interactions .

Substituent Effects: Trifluoromethyl vs. Other Groups

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

  • Key Features : Shares the trifluoromethyl-triazolo-pyridazine moiety but incorporates a piperidine-carboxamide linker.
  • Pharmacokinetic Considerations : The piperidine group may enhance solubility, whereas the target compound’s bicyclo system could improve blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference ID
5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane Triazolo-pyridazine + bicyclo[2.2.1] CF₃, 2-oxa-5-azabicyclo Not reported Hypothesized enzyme inhibition N/A
(E)-4b Triazolo-pyridazine Propenoic acid, benzoylamino 253–255 Unknown
Lin28-1632 Triazolo-pyridazine Phenylacetamide, 3-methyl Not reported Lin28 inhibition
Vebreltinib Triazolo-pyridazine Difluoro(indazolyl)methyl Not reported MET kinase inhibition
N-methyl-N-…piperidine-4-carboxamide Triazolo-pyridazine Piperidine, CF₃ Not reported Not reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene, followed by cyclization with hydrazine hydrate. Subsequent steps may include thiolation and triazole ring formation. Purification is achieved via recrystallization (e.g., DMF-ethanol mixtures) and validated using HPLC for purity (>95%) and structural confirmation via 1H^1H-NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and bicyclic framework.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • Elemental Analysis : Quantitative C/H/N/S analysis to validate empirical formulas.
  • HPLC : To assess purity and detect impurities. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances reliability .

Q. What computational methods are used to predict its biological activity?

  • Methodological Answer : Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) is standard. Software like AutoDock Vina evaluates binding affinities (ΔG values) and interaction modes (e.g., hydrogen bonding with trifluoromethyl groups). Pharmacophore modeling further prioritizes compounds for in vitro testing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

  • Methodological Answer : Ambiguities arise from conformational flexibility or overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations.
  • Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray Crystallography : For definitive stereochemical assignment.
    Discrepancies between experimental and theoretical IR peaks may require revisiting reaction conditions (e.g., solvent polarity effects) .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from the bicyclo[2.2.1]heptane or trifluoromethyl groups necessitates:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Catalyst Screening : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
    Statistical tools (e.g., Design of Experiments) identify critical parameters (temperature, pH) for yield maximization .

Q. How can discrepancies between computational docking predictions and experimental bioassay results be addressed?

  • Methodological Answer : Discrepancies may stem from rigid receptor assumptions in docking. Mitigation includes:

  • Molecular Dynamics Simulations : To model protein flexibility and ligand-induced conformational changes.
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs.
  • Experimental Validation : Dose-response assays (IC50_{50}/EC50_{50}) on isogenic cell lines to verify target engagement.
    Cross-validation with structural analogs (e.g., triazole-thiadiazole hybrids) refines activity trends .

Q. What integrated approaches combine computational design with experimental synthesis for novel derivatives?

  • Methodological Answer : Platforms like ICReDD integrate:

  • Quantum Chemical Calculations : To predict reaction pathways and transition states.
  • Machine Learning : Trained on historical reaction data to prioritize viable substrates.
  • High-Throughput Screening : Rapid testing of computationally designed derivatives.
    Feedback loops refine computational models using experimental yields and selectivity data, accelerating discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.